

An In-depth Technical Guide to (4-(tert-Butoxycarbonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(tert-Butoxycarbonyl)phenyl)boronic acid

Cat. No.: B1271544

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CAS Number: 850568-54-6

This technical guide provides a comprehensive overview of **(4-(tert-butoxycarbonyl)phenyl)boronic acid**, a versatile reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Data

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a white to off-white crystalline powder.^[1] It is a key building block in medicinal chemistry and organic synthesis, valued for its ability to participate in palladium-catalyzed cross-coupling reactions.^[1] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid functionality, which can be deprotected under acidic conditions to yield 4-carboxyphenylboronic acid.

Table 1: Physicochemical Properties of **(4-(tert-Butoxycarbonyl)phenyl)boronic acid**

Property	Value	Reference(s)
CAS Number	850568-54-6	[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₅ BO ₄	[1][2][3]
Molecular Weight	222.05 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	100-106 °C	[1][2]
Purity	≥95%	[1][2]
IUPAC Name	[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid	[2]
Synonyms	4-(tert-Butoxycarbonyl)benzeneboronic acid	[1][2]
Solubility	Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride.	
Storage	Store at room temperature in an inert atmosphere.	[1][4]

Experimental Protocols

Synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

A common method for the synthesis of **(4-(tert-butoxycarbonyl)phenyl)boronic acid** involves the esterification of 4-carboxyphenylboronic acid. The following is a representative "one-pot" protocol adapted from methods for preparing similar compounds.

Experimental Procedure:

- **Reaction Setup:** In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure funnel, add 3 moles of 4-carboxyphenylboronic acid under a nitrogen atmosphere.
- **Activation:** Add 4 kg of tetrahydrofuran (THF) to the reactor. While stirring and under reflux, slowly add 3.3 moles of thionyl chloride. Continue the reaction for 4 hours.
- **Esterification:** Cool the reaction mixture to 0-5 °C. In batches, add 5 moles of potassium tert-butoxide. After the addition is complete, continue stirring for 1 hour.
- **Work-up:** Add 2 kg of water to the reaction mixture. Acidify with acetic acid, then allow the layers to separate.
- **Purification:** Separate the organic phase and concentrate it to obtain the crude product. Recrystallize the crude product from petroleum ether to yield solid **(4-(tert-butoxycarbonyl)phenyl)boronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals. The following is a detailed protocol for a representative Suzuki coupling reaction.

Experimental Procedure:

- **Reaction Setup:** To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), **(4-(tert-butoxycarbonyl)phenyl)boronic acid** (1.2 mmol), and a suitable solvent (e.g., 10 mL of n-propanol). Stir the mixture for 15 minutes to allow for the dissolution of the solids.
- **Addition of Reagents:** To the solution, add the palladium catalyst (e.g., palladium acetate, 0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), an aqueous solution of a base (e.g., 2 M sodium carbonate, 2.0 mmol), and deionized water (2.0 mL).
- **Reaction:** Heat the solution to reflux under a nitrogen atmosphere for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and stir for 5 minutes. Dilute the mixture with 10 mL of ethyl acetate and transfer it to a separatory funnel.
- **Extraction:** Separate the layers and re-extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic extracts.
- **Washing:** Wash the combined organic phase sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Applications in Drug Development and Organic Synthesis

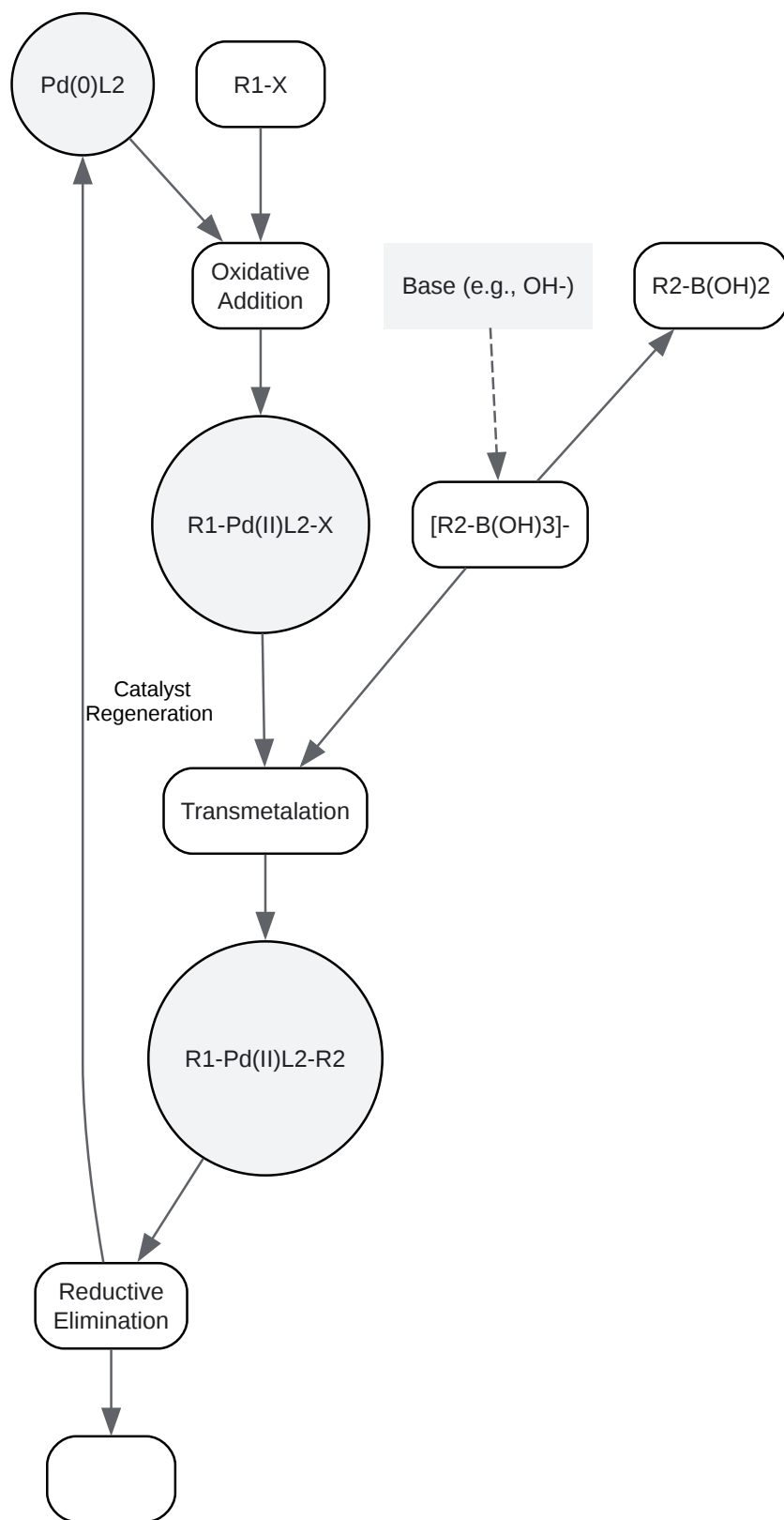
(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.^[1]

The biaryl structures synthesized using this reagent are prevalent in many biologically active compounds, including anti-cancer agents. The Boc-protected carboxylic acid group allows for further functionalization or can be deprotected to reveal the carboxylic acid, which can be a key pharmacophore or a handle for further synthetic transformations.

Boronic acids, in general, have gained significant interest in medicinal chemistry since the approval of bortezomib, a proteasome inhibitor used in cancer therapy. This has spurred the development of other boron-containing drugs. The versatility and stability of **(4-(tert-butoxycarbonyl)phenyl)boronic acid** make it an important tool for researchers exploring new therapeutic agents.

Visualizations

The following diagrams illustrate the key chemical processes involving **(4-(tert-butoxycarbonyl)phenyl)boronic acid**.



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References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
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